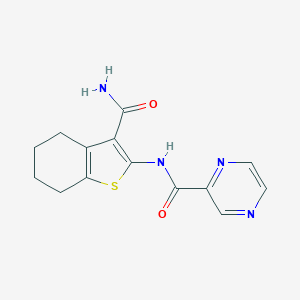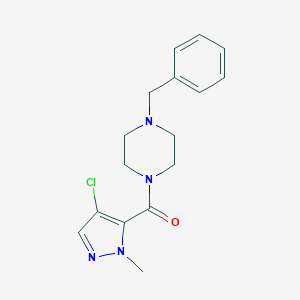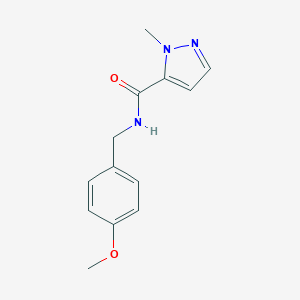![molecular formula C23H23NO5 B214305 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214305.png)
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as YO-01027 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of the Notch signaling pathway. This pathway is involved in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway can lead to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and decrease the expression of various genes involved in cancer development. It has also been found to have anti-inflammatory effects and can potentially be used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its ability to inhibit the Notch signaling pathway, its potential use in cancer research, and its anti-inflammatory effects. However, the limitations include the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the study of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. These include further studies on its potential use in cancer research, its anti-inflammatory effects, and its safety and efficacy in humans. Additionally, further studies can be conducted to determine its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has potential use in scientific research. Its ability to inhibit the Notch signaling pathway, its potential use in cancer research, and its anti-inflammatory effects make it a promising compound for further study. However, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The initial step involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-bromoprop-2-enoyl chloride to form 4-(1,3-benzodioxol-5-yl)-2-bromo-3-butenoic acid. This intermediate is then reacted with 3-amino-1-butanol to form the final product.
Aplicaciones Científicas De Investigación
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various scientific research applications. It has been studied for its potential use in cancer research, as it has been found to inhibit the Notch signaling pathway. This pathway is involved in the development of various types of cancer, and inhibiting it can potentially lead to the development of new cancer treatments.
Propiedades
Nombre del producto |
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C23H23NO5 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-1-butyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H23NO5/c1-2-3-12-24-19-7-5-4-6-18(19)23(27,22(24)26)14-17(25)10-8-16-9-11-20-21(13-16)29-15-28-20/h4-11,13,27H,2-3,12,14-15H2,1H3/b10-8+ |
Clave InChI |
BLLYBLJKKVYXEA-CSKARUKUSA-N |
SMILES isomérico |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)

![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)




![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)

![2-amino-6-ethyl-4-thien-2-yl-8-(thien-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B214244.png)
